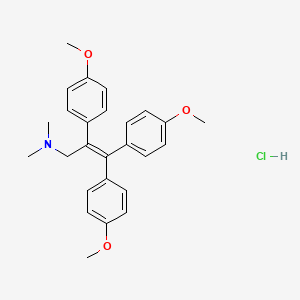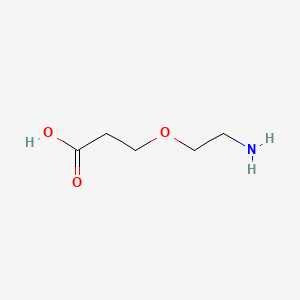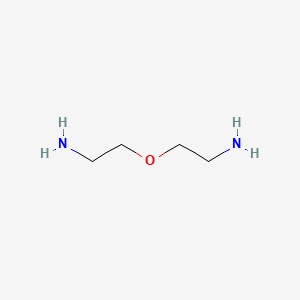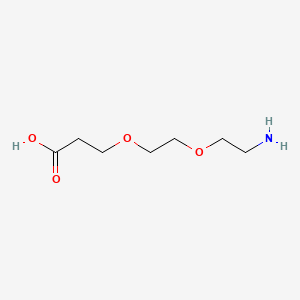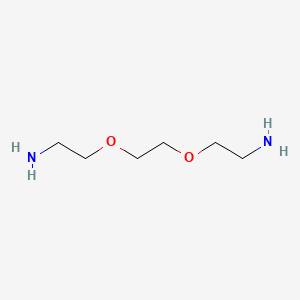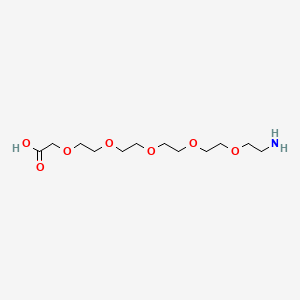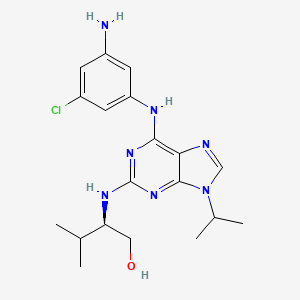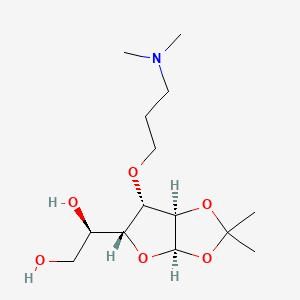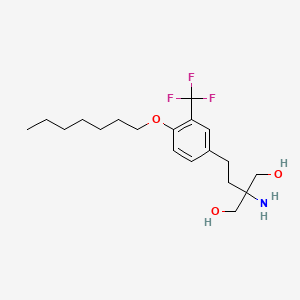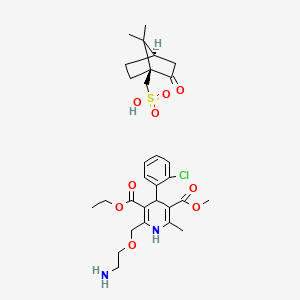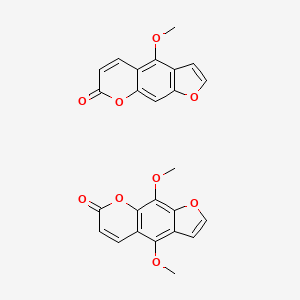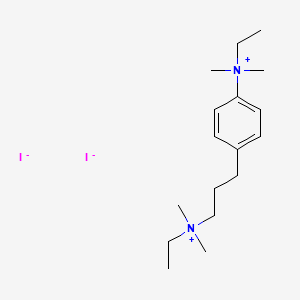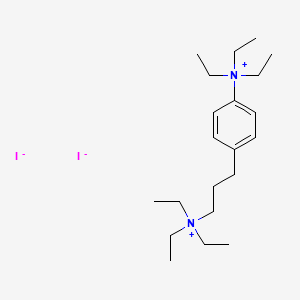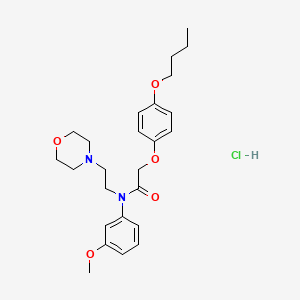
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Nasser & Sathiq (2016) explored the use of a related compound, N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), as a corrosion inhibitor for mild steel in hydrochloric acid medium. The inhibitor demonstrated over 90% efficiency and its adsorption behavior was consistent with the Langmuir adsorption isotherm model, indicating its potential for protective applications in industrial settings.
Antimicrobial Properties
Jayadevappa et al. (2012) synthesized a new class of potential biologically active compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, from hydroxyphenylacetic acid. These compounds exhibited significant antimicrobial activity, outperforming standard drugs like clotrimazole and streptomycin in some cases, as per their study (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Structural and Fluorescent Properties
Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of similar amide-containing compounds. They found that these compounds exhibited unique behaviors when interacting with different acids, forming gels or crystalline solids. Their study also revealed interesting fluorescence properties, which could be relevant for materials science applications (Karmakar, Sarma, & Baruah, 2007).
Antinociceptive Effects
Navarrete-Vázquez et al. (2016) discovered a compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which showed high affinity for the σ1 receptor and demonstrated antinociceptive effects in a formalin-induced pain model. This suggests potential applications in pain management (Navarrete-Vázquez et al., 2016).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, with noticeable decreases in viral load and increased survival in treated mice (Ghosh et al., 2008).
Propriétés
Numéro CAS |
27468-57-1 |
|---|---|
Nom du produit |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride |
Formule moléculaire |
C25H35ClN2O5 |
Poids moléculaire |
479 g/mol |
Nom IUPAC |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O5.ClH/c1-3-4-16-31-22-8-10-23(11-9-22)32-20-25(28)27(13-12-26-14-17-30-18-15-26)21-6-5-7-24(19-21)29-2;/h5-11,19H,3-4,12-18,20H2,1-2H3;1H |
Clé InChI |
GUONCCKKHBMVAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



